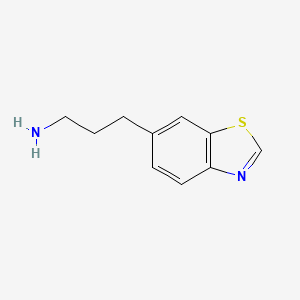

6-(3-Aminopropyl)benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-6-yl)propan-1-amine |

InChI |

InChI=1S/C10H12N2S/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6-7H,1-2,5,11H2 |

InChI Key |

VODGZZWQRMPOOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCCN)SC=N2 |

Origin of Product |

United States |

Molecular Modifications and Derivative Chemistry of 6 3 Aminopropyl Benzothiazole

Chemical Derivatization of the Amino-Terminus of the 3-Aminopropyl Chain

The primary amino group at the terminus of the 3-aminopropyl chain is a versatile handle for a variety of chemical transformations. Its nucleophilic nature allows for the straightforward formation of amides, ureas, imines, and other derivatives, enabling the exploration of diverse chemical space.

The terminal amine of 6-(3-aminopropyl)benzothiazole can be readily converted into amide or urea (B33335) functionalities. These linkages are prevalent in biologically active molecules and offer a robust method for conjugating different molecular fragments.

Amide Conjugation: Amide bonds are typically formed through the reaction of the primary amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. This reaction, known as N-acylation, is a fundamental transformation in organic synthesis. For instance, reacting this compound with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. This strategy is widely used to append various functional groups, from simple alkyl chains to complex heterocyclic moieties.

Urea Conjugation: Urea derivatives are synthesized by reacting the primary amine with an isocyanate (R-N=C=O). This addition reaction is generally high-yielding and proceeds under mild conditions. The resulting urea moiety can act as a hydrogen bond donor and acceptor, which can be critical for molecular recognition at biological targets. nih.gov While direct examples with this compound are specific, the reaction of other aminobenzothiazoles with isocyanates to form urea derivatives is a well-established method for creating compounds with potential kinase inhibitory activity. google.com The synthesis of urea derivatives from 2-aminobenzothiazole (B30445) and amino acids has also been explored, highlighting the utility of this functional group in creating complex molecules with defined stereochemistry. nih.gov

| Reactant for Amino Group | Resulting Functional Group | General Product Structure | Potential Conjugated Moiety (R-group) |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Amide |  | Aryl, Alkyl, Heterocycle |

| Isocyanate (R-NCO) | Urea |  | Aryl, Alkyl, Substituted Phenyl |

| Carboxylic Acid (R-COOH) + Coupling Agent | Amide |  | Amino Acids, Peptides |

The reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or a ketone) results in the formation of an imine, also known as a Schiff base. scispace.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (-C=N-) and is typically reversible, often requiring acid or base catalysis and the removal of water to drive the reaction to completion. scispace.commdpi.com

Schiff bases derived from aminobenzothiazoles are a significant class of compounds with a wide array of applications and biological activities. nih.govresearchgate.net The formation of the azomethine group (-CH=N-) can be confirmed by spectroscopic methods, such as a characteristic band in the IR spectrum and a signal for the imine proton in the 1H NMR spectrum. ijpbs.com The synthesis is versatile, allowing for the condensation with various aromatic and heterocyclic aldehydes to produce a library of derivatives. nih.gov These imine linkages can also be susceptible to hydrolysis, a feature that can be exploited in the design of prodrugs or sensors. srce.hr

| Carbonyl Reactant | Reaction Condition | Resulting Schiff Base Moiety | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Condensation, often with heating in a solvent like ethanol (B145695) | Aryl-imine | nih.gov |

| Salicylaldehyde | Condensation | 2-hydroxyphenyl-imine | researchgate.net |

| 4-(dimethylamino)benzaldehyde | Condensation | 4-(dimethylamino)phenyl-imine | ijpbs.com |

Further diversification of the aminopropyl side chain can be achieved through alkylation and acylation reactions.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. These modifications can significantly alter the basicity, lipophilicity, and steric profile of the side chain. While direct alkylation of the terminal amine is standard, N-alkylation can also occur at the benzothiazole (B30560) ring nitrogen under certain conditions, particularly when using reactive agents like α-iodo ketones. mdpi.com

Acylation: Acylation, a broader term for the introduction of an acyl group (R-C=O), is a cornerstone of derivatization. As discussed in the context of amide formation (Section 3.1.1), this can be achieved with various acylating agents. For example, acylation with chloroacetyl chloride is a common strategy to introduce a reactive handle for further functionalization. mdpi.comnih.gov Microwave-assisted N-acetylation using acetic acid is an example of a green chemistry approach to this transformation. d-nb.info

| Reaction Type | Reagent | Product Type | Key Structural Change |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | N-H bond replaced with N-Alkyl bond |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide | N-H bond replaced with N-Acyl bond |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amine | Forms a C-N single bond with the carbonyl carbon |

Substituent Effects on the Benzothiazole Core (Beyond C-6 Amino)

Modifications to the bicyclic benzothiazole core are critical for fine-tuning the electronic properties and steric profile of the molecule. The positions on the benzene (B151609) ring and the C-2 position of the thiazole (B1198619) ring are common targets for substitution. benthamscience.comresearchgate.net

The C-2 position of the benzothiazole ring is a synthetically accessible and highly influential site for substitution. nih.govrsc.orgnih.gov The nature of the substituent at C-2 dramatically impacts the molecule's biological activity and physical properties. researchgate.netderpharmachemica.com

The most common method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with various electrophilic partners. ajol.info This approach builds the desired C-2 substituted ring system in a single step. Key methods include:

Condensation with Aldehydes: Reaction with aldehydes, often in the presence of an oxidizing agent (like H₂O₂/HCl or even air), is a widely used, efficient method to produce 2-aryl or 2-alkyl benzothiazoles. researchgate.netorganic-chemistry.org

Condensation with Carboxylic Acids or Derivatives: Using carboxylic acids (often with a promoter like polyphosphoric acid), acyl chlorides, or esters allows for the introduction of a variety of 2-substituents. ajol.info

Condensation with Nitriles: A copper-catalyzed reaction with nitriles provides an effective route to 2-substituted benzothiazoles. organic-chemistry.org

These strategies allow for the installation of a vast array of functional groups at the C-2 position, which can engage in specific molecular interactions such as hydrogen bonding, pi-stacking, or hydrophobic interactions, thereby enhancing the molecule's affinity for biological targets. nih.gov

| Reactant with 2-Aminothiophenol | Catalyst/Conditions | C-2 Substituent Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl or other oxidants | 2-Aryl | researchgate.net |

| Nitriles | Copper catalyst | 2-Aryl, 2-Alkyl | organic-chemistry.org |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Alkyl, 2-Aryl | ajol.info |

| β-Diketones | Brønsted acid | 2-Substituted methyl ketones | organic-chemistry.org |

Substituting the benzene portion of the benzothiazole core with electron-donating or electron-withdrawing groups can profoundly influence the molecule's reactivity and biological profile. benthamscience.com Structure-activity relationship (SAR) studies often reveal that the type and position of these substituents are critical. researchgate.netnih.gov

Halo-Substituents (F, Cl, Br): Halogens can be introduced via electrophilic halogenation. They alter the electronic character of the ring through their inductive electron-withdrawing and resonance electron-donating effects. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction. The presence of a chlorine atom, for example, has been shown to enhance the plant growth-stimulating activity in some benzothiazolone derivatives. mdpi.com

Nitro-Substituents (NO₂): The nitro group is a strong electron-withdrawing group, significantly impacting the electron density of the aromatic ring. It is typically introduced via nitration using a mixture of nitric and sulfuric acids. 6-Nitro-2-aminobenzothiazole is a common starting material for synthesizing more complex derivatives. nih.gov The nitro group itself can be a key pharmacophore or serve as a precursor to an amino group via reduction, allowing for further functionalization. nih.govrjptonline.org

Alkoxy- (O-Alkyl) and Alkyl-Substituents: These electron-donating groups can increase the electron density of the benzothiazole ring. Alkoxy groups, such as methoxy (B1213986) (-OCH₃), can also act as hydrogen bond acceptors. SAR studies have shown that the position of a methoxy group can significantly enhance biological activity in certain contexts. nih.gov

| Substituent Type | Typical Introduction Method | Electronic Effect | Observed Influence in Derivatives |

|---|---|---|---|

| Halo (e.g., -Cl, -Br) | Electrophilic Halogenation | Inductively withdrawing, resonantly donating | Can enhance biological activity and lipophilicity. mdpi.com |

| Nitro (-NO₂) | Nitration (HNO₃/H₂SO₄) | Strongly electron-withdrawing | Often a key group in active compounds or a handle for further synthesis. nih.gov |

| Alkoxy (e.g., -OCH₃) | Williamson Ether Synthesis (on hydroxy-benzothiazole) | Electron-donating | Can enhance activity through electronic effects and H-bonding. nih.gov |

| Alkyl (e.g., -CH₃) | Friedel-Crafts Alkylation | Electron-donating | Modifies steric profile and lipophilicity. |

Hybrid Molecule Design Integrating this compound with Other Bioactive Scaffolds

The strategy of creating hybrid molecules involves the covalent linking of two or more distinct pharmacophores to generate a single chemical entity with a potentially synergistic or multi-target pharmacological profile. mdpi.com This approach has been effectively applied to this compound, combining its structural features with other known bioactive scaffolds to enhance or broaden its biological activity. mdpi.comjchemrev.com

One notable example is the synthesis of hybrid molecules that integrate the benzothiazole core with non-steroidal anti-inflammatory drugs (NSAIDs) like profens. mdpi.com The rationale behind this design is to leverage the anti-inflammatory and antioxidant properties associated with the benzothiazole moiety and combine them with the established analgesic and anti-inflammatory effects of NSAIDs. mdpi.compharmacyjournal.in For instance, a series of hybrid amides have been synthesized by coupling 2-aminobenzothiazole derivatives with various profens. mdpi.com

Another area of exploration involves the creation of hybrid molecules for potential applications in neurodegenerative diseases and oncology. For example, benzothiazole derivatives have been investigated as structural analogs of compounds targeting estrogen receptors, with some synthesized compounds showing selective cytotoxicity against breast cancer cell lines. pharmacyjournal.in Furthermore, the development of radiolabeled benzothiazole derivatives, such as those incorporating a chelating agent like DTPA, has been pursued for imaging applications, highlighting the adaptability of the scaffold for creating diagnostic agents. acs.org

Table 1: Examples of Hybrid Molecules Incorporating a Benzothiazole Scaffold

| Hybrid Molecule Class | Bioactive Scaffold | Linkage | Potential Application |

| Benzothiazole-Profen Hybrids | Profens (e.g., Ketoprofen) | Amide | Anti-inflammatory mdpi.com |

| Benzothiazole-Hydroxamic Acid Hybrids | Hydroxamic Acid | Amide | HDAC Inhibition f1000research.com |

| Benzothiazole-Quinoline Hybrids | Chloroquinoline | Urea | Antitubercular nih.gov |

| Bivalent Benzothiazolone Ligands | DTPA | Amide | Radiopharmaceutical acs.org |

This table provides illustrative examples of hybrid molecule design strategies involving the benzothiazole scaffold.

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which can be screened for biological activity. ijfans.org This methodology is particularly well-suited for the exploration of the chemical space around the this compound scaffold. By systematically varying the substituents at different positions on the benzothiazole ring and the aminopropyl side chain, vast libraries of derivatives can be generated.

Solid-phase synthesis is a common technique employed in combinatorial chemistry, where the starting material is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. nih.gov This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. For instance, a solid-phase combinatorial method has been used to synthesize a library of 2-(substituted-phenyl)benzothiazoles to investigate their topoisomerase II inhibitory activity. nih.gov

The generation of a combinatorial library of this compound derivatives would typically involve the following conceptual steps:

Attachment of a suitable protected benzothiazole precursor to a solid support.

Introduction of diversity at various positions of the benzothiazole ring through a series of chemical reactions.

Modification of the aminopropyl side chain by, for example, acylation or alkylation with a diverse set of building blocks.

Cleavage of the final products from the solid support to yield the library of individual compounds.

Solution-phase combinatorial synthesis offers an alternative approach, where all reactions are carried out in solution. ijfans.org While purification can be more challenging, this method can be advantageous for certain reaction types and allows for easier scale-up of hit compounds.

The application of combinatorial chemistry to the this compound scaffold has the potential to accelerate the discovery of new drug candidates by enabling the high-throughput synthesis and screening of a multitude of structurally related compounds. pharmacyjournal.inresearchgate.net

Structure-Function Relationships in this compound Derivative Series

Understanding the structure-function relationships (SFR) within a series of this compound derivatives is crucial for the rational design of compounds with optimized biological activity and selectivity. SFR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological function.

Key structural features of the this compound scaffold that are often targeted for modification include:

The Thiazole Ring: While less commonly modified, alterations to the thiazole ring itself can also impact biological activity.

Systematic studies on series of benzothiazole derivatives have provided valuable insights into their SFR. For example, in a study of benzothiazole-phenyl analogs, the nature of the substituent on a piperidine (B6355638) ring attached to the benzothiazole core was found to be critical for its activity as a multi-target ligand for pain relief. nih.gov Similarly, in a series of benzothiazole-hydroxamic acid hybrids designed as HDAC inhibitors, the linker connecting the two pharmacophores played a significant role in determining the binding affinity to the target enzyme. f1000research.comrdd.edu.iq

Table 2: Impact of Structural Modifications on the Biological Activity of Benzothiazole Derivatives

| Structural Modification | Position | Effect on Biological Activity | Example Reference |

| Electron-withdrawing group (e.g., -CF3) | Benzothiazole ring | Enhanced antitubercular activity | nih.gov |

| Phenyl and substituted phenyl groups | C-2 position | Anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties | pharmacyjournal.in |

| Halogen substituents | Benzothiazole ring | Can confer anticonvulsant properties | pharmacyjournal.in |

| Amide formation | Aminopropyl side chain | Modulation of kinase inhibitory activity | google.com |

| Linker variation | Between pharmacophores in hybrid molecules | Affects HDAC inhibitory activity | f1000research.com |

This table summarizes general trends observed in structure-function relationship studies of benzothiazole derivatives and is not exhaustive.

By carefully analyzing the data from these studies, medicinal chemists can build predictive models to guide the design of new this compound derivatives with improved potency, selectivity, and drug-like properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 6-(3-Aminopropyl)benzothiazole.

¹H NMR: The proton NMR spectrum would confirm the presence of the distinct proton environments within the molecule. The benzothiazole (B30560) core would exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the aminopropyl side chain would appear in the aliphatic region. Specifically, one would expect to see multiplets for the three methylene (B1212753) (-CH₂-) groups, with chemical shifts influenced by their proximity to the aromatic ring and the terminal amino group (-NH₂). The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbons of the benzothiazole ring system and the three carbons of the propyl chain. chemicalbook.com The chemical shifts for the aromatic and heterocyclic carbons are typically found between δ 110-155 ppm. hmdb.ca The aliphatic carbons of the propyl group would resonate at higher field (lower ppm values). The specific substitution pattern on the benzothiazole ring significantly influences the chemical shifts, allowing for precise structural confirmation. nih.gov

Expected NMR Data for this compound

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H (Benzothiazole) | 7.0 - 8.5 | Complex multiplet patterns depending on coupling. |

| Ar-CH₂- | ~2.8 - 3.0 | Triplet, coupled to adjacent CH₂. | |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.1 | Multiplet (quintet or sextet). | |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet, coupled to adjacent CH₂. The NH₂ protons may appear as a broad singlet. | |

| ¹³C NMR | Aromatic/Heterocyclic-C | 115 - 155 | Multiple signals corresponding to the 9 carbons of the benzothiazole ring. |

| Aliphatic-C (Propyl chain) | 25 - 45 | Three distinct signals for the propyl carbons. | |

| C-S / C=N | > 150 | Quaternary carbons in the thiazole (B1198619) ring. |

Mass Spectrometry Techniques (HRMS, ESI-MS, FABMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

HRMS (ESI-MS): For this compound (C₁₀H₁₂N₂S), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would be employed. rsc.orgnih.gov This method would detect the protonated molecule, [M+H]⁺. By measuring the mass-to-charge ratio (m/z) with high precision (to four or more decimal places), the exact mass can be determined. This experimental mass is then compared to the calculated theoretical mass of C₁₀H₁₃N₂S⁺ (the protonated form), allowing for unambiguous confirmation of the molecular formula. The calculated monoisotopic mass of C₁₀H₁₂N₂S is 192.0721. The expected [M+H]⁺ ion would be observed at m/z 192.0799. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by showing the loss of the aminopropyl chain or cleavage of the benzothiazole ring. google.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijsr.net The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. esisresearch.orgresearchgate.net

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group would show one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the benzene (B151609) ring are expected in the 1450-1650 cm⁻¹ range. researchgate.net

N-H bending: The bending vibration (scissoring) of the primary amine is typically observed around 1590-1650 cm⁻¹.

C-N stretching: The aliphatic C-N stretching is expected around 1020-1250 cm⁻¹.

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring would appear in the fingerprint region, typically around 600-800 cm⁻¹. nih.gov

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic Ring and Thiazole Ring |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

| 600 - 800 | C-S Stretch | Thiazole Ring |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of the molecule. The benzothiazole moiety acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals (electronic transitions).

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands. These bands are primarily due to π → π* and n → π* transitions within the conjugated benzothiazole ring system. nist.govmdpi.com The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and substitution. The presence of the aminopropyl group, an electron-donating group via the nitrogen lone pair (through space or inductive effects), can influence the electronic structure and may cause shifts in the absorption bands compared to the unsubstituted benzothiazole. umaine.edu

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. mdpi.comacs.org Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum is a characteristic property that depends on the electronic structure and the molecular environment. The quantum yield and lifetime of the fluorescence can provide further details about the excited state dynamics.

Chromatographic Purity Assessment (HPLC, LC-MS)

Chromatographic techniques are essential for determining the purity of a synthesized chemical compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

For this compound, a reversed-phase HPLC method would typically be developed. The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape). nih.govresearchgate.net Purity is assessed by detecting the eluting components with a UV detector, set at a wavelength where the benzothiazole chromophore absorbs strongly. The purity is calculated from the relative area of the main peak in the chromatogram.

Coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides an even more powerful analytical tool. google.comresearchgate.net It combines the separation power of HPLC with the detection and identification capabilities of MS. This allows for the confirmation of the molecular weight of the main peak and the tentative identification of any impurities based on their mass-to-charge ratios.

Advanced Solid-State Characterization (XRD, FESEM, EDX) for Material Forms (if applicable)

If this compound is isolated as a crystalline solid or incorporated into a larger material, solid-state characterization techniques become highly relevant.

X-Ray Diffraction (XRD): XRD analysis is used to determine the crystal structure of a solid material. researchgate.net It can distinguish between crystalline and amorphous forms and can identify different crystalline polymorphs, which may have different physical properties. The diffraction pattern is a unique fingerprint of the crystalline lattice.

Field Emission Scanning Electron Microscopy (FESEM): FESEM is a high-resolution imaging technique used to observe the morphology, particle size, and surface texture of solid materials. plos.orgmdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with FESEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis of a sample. mdpi.comresearchgate.net It can confirm the presence and relative abundance of elements like carbon, nitrogen, and sulfur in a specific area of the sample being imaged, providing spatial chemical information.

These techniques would be critical if, for example, this compound were used to create a coordination polymer, a functionalized nanomaterial, or a crystalline salt form. researchgate.net

Theoretical and Computational Investigations of 6 3 Aminopropyl Benzothiazole Architectures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-(3-Aminopropyl)benzothiazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on related benzothiazole structures reveal key geometric parameters. For instance, in one benzothiazole derivative, DFT calculations showed C-S and C-N bond lengths in the thiazole (B1198619) ring to be approximately 1.75 Å and 1.38 Å, respectively. rsc.org The aminopropyl side chain introduces significant conformational flexibility, which is also a key aspect of geometry optimization.

A critical output of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For benzothiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur and nitrogen atoms, while the LUMO tends to be distributed across the entire molecular framework. rsc.org The spatial distribution of these orbitals is crucial for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions.

DFT calculations are also used to predict a range of electronic properties that characterize the molecule's reactivity and intermolecular interactions. researchgate.netd-nb.info Key properties include the energies of the HOMO and LUMO orbitals, the HOMO-LUMO energy gap (ΔE), and the dipole moment. researchgate.net

The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests that the molecule can be more easily excited and is generally more reactive. rsc.org For a model benzothiazole derivative, the calculated HOMO-LUMO energy gap was found to be 4.46 eV. rsc.org

Natural Bond Orbital (NBO) analysis provides further insight into the charge distribution within the molecule. rsc.org This analysis can reveal the net charge on each atom, identifying electrophilic and nucleophilic sites. For example, in a representative benzothiazole structure, NBO analysis showed that the nitrogen atom carries a significant negative charge (e.g., -0.51e), while the charge on the sulfur atom can vary depending on its chemical environment. rsc.org This information is vital for understanding how the molecule might interact with other molecules, including biological targets.

| NBO Charge on S | Net atomic charge on the thiazole sulfur atom | +0.21e | rsc.org |

Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction

To explore the potential biological activity of this compound, researchers utilize molecular docking and dynamics simulations. These computational techniques predict how the molecule might bind to a specific protein target and the stability of this interaction over time. researchgate.netnih.govrsc.orgnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. f1000research.com The output of a docking simulation includes a score, typically expressed in kcal/mol, which estimates the binding affinity. A lower score generally indicates a stronger, more favorable interaction. f1000research.com

For example, a docking study of an acetylated derivative of this compound against the 5-HT1A/7 receptors was performed to predict its binding mode. acs.org Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. rsc.org In studies of other benzothiazole derivatives as anti-tubercular agents, docking revealed binding affinities as strong as -10.5 kcal/mol, with detailed interactions involving key residues of the target enzyme. rsc.org These profiles are crucial for understanding the structural basis of the molecule's potential biological effect.

Table 2: Example of Molecular Docking Interaction Data for Benzothiazole Derivatives

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Source |

|---|---|---|---|

| DprE1 (M. tuberculosis) | -8.4 | Tyr60, Cys387, Asn385 | rsc.org |

| InhA (M. tuberculosis) | -10.5 | Phe149, Met199, Tyr158 | rsc.org |

| HDAC8 | -9.46 | His180, Asp178, Tyr306 | f1000research.com |

The accuracy of molecular docking is highly dependent on understanding the ligand's conformational flexibility. nih.gov The 3-aminopropyl side chain in this compound can rotate freely, allowing the molecule to adopt numerous different three-dimensional shapes (conformations). core.ac.uk

Conformational analysis is the process of identifying the low-energy, and therefore most probable, conformations of a molecule. mdpi.com Methods like stochastic proximity embedding (SPE) and self-organizing superimposition (SOS) are used to explore the conformational space. nih.gov For a flexible molecule like this compound, it is essential to perform a thorough conformational search before docking to ensure that the most relevant shape for binding to a biological target is considered, leading to more reliable predictions of binding affinity and interaction profiles. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netunige.ch The main goal of QSAR is to predict the activity of new or untested compounds based on their molecular features. mdpi.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity, electronic effects, steric properties, and topology. nih.gov Statistical methods, like partial least squares (PLS) regression, are then used to build a model that relates these descriptors to the observed activity. nih.govmdpi.com

Table 3: Conceptual QSAR Descriptors and Their Potential Influence on Activity

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity | Source |

|---|---|---|---|

| Electronic | HOMO-LUMO Gap | Influences reactivity and charge transfer interactions with a target. | researchgate.net |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions in a binding pocket. | nih.gov |

| Topological | Radial Centric Information (ICR) | Increased molecular centricity can be a preferred feature for activity. | researchgate.netresearchgate.net |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Promotes specific interactions with protein active sites, enhancing binding affinity. | nih.gov |

| Steric | Molar Refractivity | Relates to the volume of the molecule and how it fits into a binding site. | mdpi.com |

In Silico Prediction of Molecular Properties Relevant to Biological Pathways

The journey of a drug from administration to its target site is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. nih.gov In silico methods have become indispensable for forecasting the ADME profile of compounds from their chemical structure. nih.gov For this compound, a range of theoretical parameters can be calculated to estimate its potential behavior in biological systems.

These predictions are often based on quantitative structure-activity relationship (QSAR) models and the analysis of physicochemical properties. nih.gov Key parameters include lipophilicity (log P), molecular weight, topological polar surface area (TPSA), solubility, and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness". nih.gov The SwissADME server is a widely used tool for such predictions. researchgate.net

Detailed Research Findings:

Theoretical studies on benzothiazole derivatives have demonstrated the utility of computational methods in predicting their behavior. For instance, density functional theory (DFT) calculations are employed to understand the electronic properties and reactivity of the benzothiazole core. scirp.org The molecular electrostatic potential (MEP) map, for example, can identify regions of a molecule that are prone to electrophilic or nucleophilic attack, offering insights into potential metabolic transformations. scirp.org

While specific in-silico ADME studies for this compound are not extensively documented in publicly available literature, the established methodologies for similar benzothiazole derivatives provide a clear blueprint for its evaluation. These studies often involve calculating a suite of descriptors to build a comprehensive ADME profile.

Below is an interactive data table showcasing the types of ADME-related theoretical parameters that would be predicted for this compound and its derivatives.

| Parameter | Description | Predicted Relevance to Biological Pathways |

|---|---|---|

| Molecular Weight (g/mol) | The mass of one mole of the substance. | Influences absorption and distribution; typically, values <500 are preferred for oral bioavailability. |

| LogP (o/w) | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects absorption, distribution, metabolism, and excretion. A balanced lipophilicity is crucial for cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Affects solubility and receptor binding. |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. Poor solubility can limit bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | Essential for drugs targeting the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Important for predicting drug-drug interactions and metabolic stability. |

Computational Design of Novel this compound Derivatives with Tailored Molecular Features

Computational design plays a pivotal role in modern drug discovery by enabling the rational design of new molecules with desired properties. nih.gov Starting from a lead compound like this compound, computational methods can be used to explore a vast chemical space and identify derivatives with improved potency, selectivity, or ADME profiles. This process often involves structure-activity relationship (SAR) studies, where modifications to the molecular structure are correlated with changes in biological activity. nih.gov

The design of novel derivatives typically begins with identifying key structural features of the parent molecule that can be modified. For this compound, these include the benzothiazole core, the aminopropyl side chain, and potential substitution points on the aromatic ring. Computational techniques such as molecular docking can be used to simulate the binding of these derivatives to a specific biological target, providing insights into the interactions that govern their activity. jchr.org

Detailed Research Findings:

The computational design of benzothiazole derivatives has been successfully applied in various therapeutic areas, including the development of anticancer and antimicrobial agents. jchr.org These studies often employ a combination of ligand-based and structure-based design approaches. In ligand-based design, a library of virtual compounds is created by modifying the lead structure, and their properties are predicted using QSAR models. Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target to guide the design of complementary ligands.

For this compound, a computational design strategy could involve the following steps:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties.

Side Chain Optimization: Modifying the length, flexibility, and functional groups of the aminopropyl side chain to enhance target binding or modulate physicochemical properties.

Substitution Analysis: Introducing various substituents at different positions of the benzothiazole ring to fine-tune electronic properties and steric interactions.

The following interactive data table illustrates a conceptual framework for the computational design of novel this compound derivatives.

| Parent Scaffold | Modification Strategy | Targeted Molecular Feature | Computational Method | Potential Outcome |

|---|---|---|---|---|

| This compound | Introduction of a hydroxyl group on the benzothiazole ring | Increased hydrogen bonding potential and polarity | Molecular Docking, Free Energy Perturbation | Enhanced binding affinity to a target protein |

| This compound | Replacement of the propyl linker with a more rigid cyclic structure | Reduced conformational flexibility | Conformational Analysis, Molecular Dynamics | Improved selectivity for a specific receptor subtype |

| This compound | Addition of a fluorine atom to the benzothiazole ring | Modulation of metabolic stability and lipophilicity | ADME Prediction Software, Quantum Mechanics Calculations | Increased bioavailability and reduced metabolic clearance |

| This compound | Esterification of the primary amine | Creation of a prodrug | Hydrolysis Simulation, ADME Prediction | Improved oral absorption and targeted release of the active compound |

Biomolecular Interactions and Mechanistic Studies of 6 3 Aminopropyl Benzothiazole Derivatives

Modulation of Enzyme Activities and Signaling Pathways in Cellular Models (in vitro)

Derivatives of 6-(3-aminopropyl)benzothiazole have been the subject of numerous in vitro studies to elucidate their interactions with various biomolecules and their effects on cellular signaling. These investigations reveal a capacity to modulate the activity of key enzymes and interfere with signaling pathways implicated in a range of physiological and pathological processes.

Research into the receptor binding profiles of benzothiazole (B30560) derivatives has identified their potential to interact with specific receptor systems. A quantitative structure-activity relationship (QSAR) study was conducted on a series of benzothiazole derivatives to evaluate their H3-receptor affinity. nih.gov This was assessed through competitive binding assays on rat cortex synaptosomes using the labeled ligand N alpha-[3H]methylhistamine. nih.gov The synthesized compounds generally showed lower affinities for the H3-receptor compared to the known antagonist thioperamide. nih.gov The analysis suggested that improving potency would require substituting the benzothiazole moiety with less bulky, more flexible, and less lipophilic structures to allow for better electronic interactions with the binding site. nih.gov

In a different context, target prediction analysis for certain antiproliferative phenylacetamide derivatives containing a benzothiazole nucleus suggested cannabinoid receptors (CB1 and CB2) as potential targets. mdpi.com This was further supported by literature indicating the overexpression of these receptors in certain cancer cells. mdpi.com Additionally, crystal structure analysis has shown that a benzothiazole derivative can bind to an allosteric site on mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 2 (ERK2) and p38α MAP kinase (p38α MAPK). nih.gov The study revealed distinct binding modes for the same compound in the two different kinases, providing a structural basis for developing selective inhibitors. nih.gov

Benzothiazole derivatives have demonstrated significant inhibitory activity against a variety of enzymes. A notable area of investigation is their effect on enzymes related to neurodegenerative diseases, such as Alzheimer's disease. nih.govanadolu.edu.trrsc.org

One study detailed the synthesis of 14 new benzothiazole derivatives (compounds 4a–4n) designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govanadolu.edu.trrsc.org Several of these compounds showed potent inhibition of both enzymes. nih.govrsc.org For instance, compound 4f was identified as the most active in the series, with IC₅₀ values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. anadolu.edu.trrsc.org This activity was comparable to the standard drug donepezil (B133215) (IC₅₀ = 20.1 ± 1.4 nM for AChE). nih.govanadolu.edu.tr The inhibitory mechanism is thought to involve interaction with the catalytic active site (CAS) of the enzyme, facilitated by the piperazine (B1678402) group present in the synthesized structures. nih.govanadolu.edu.tr In silico studies supported these findings, showing strong interactions between compound 4f and the active sites of both enzymes, including a notable interaction with flavin adenine (B156593) dinucleotide (FAD) in the MAO-B active site. nih.govanadolu.edu.trrsc.org

The table below summarizes the inhibitory activity of selected benzothiazole derivatives against AChE.

| Compound | AChE IC₅₀ (nM) |

| 4a | 56.3 ± 2.5 |

| 4d | 89.6 ± 3.2 |

| 4f | 23.4 ± 1.1 |

| 4g | 36.7 ± 1.4 |

| 4h | 64.9 ± 2.9 |

| 4k | 102.5 ± 4.8 |

| 4m | 27.8 ± 1.0 |

| 4n | 42.1 ± 1.8 |

| Donepezil (Reference) | 20.1 ± 1.4 |

| Data sourced from multiple studies. nih.govanadolu.edu.tr |

In the context of antimicrobial activity, benzothiazole derivatives have been shown to inhibit enzymes crucial for bacterial survival. nih.govmdpi.com One such target is dihydropteroate (B1496061) synthase (DHPS). mdpi.com A study on newly synthesized benzothiazole derivatives found that compounds 16a-c had IC₅₀ values for DHPS inhibition comparable to the standard drug sulfadiazine, with compound 16b being the most active (IC₅₀ = 7.85 μg/mL). mdpi.com Other research has shown that some benzothiazole compounds can suppress the activity of Escherichia coli dihydroorotase. nih.gov Compound 3 in one study was the most effective, reducing the specific activity of dihydroorotase to 45 nmol/min/mg protein. nih.gov

Furthermore, benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, a transcriptional mediator of oncogenic signaling. nih.gov Based on a previously identified hit compound, a series of derivatives were designed, leading to compound B19 , which demonstrated an IC₅₀ value as low as 0.067 μM in an IL-6/STAT3 luciferase reporter assay. nih.gov Further investigation showed that B19 blocked the phosphorylation of STAT3 at Tyr 705 and Ser 727, consequently suppressing the expression of STAT3-mediated genes. nih.gov

Investigations into Microbial Cellular Processes (in vitro)

The antimicrobial properties of this compound derivatives have been extensively studied, revealing mechanisms that disrupt essential cellular processes in both bacteria and fungi.

Benzothiazole derivatives exhibit broad-spectrum antibacterial activity by targeting various essential bacterial enzymes and processes. nih.govnih.gov Reported mechanisms of action include the inhibition of DNA gyrase, dihydropteroate synthase, dihydroorotase, peptide deformylase, and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), among others. nih.govnih.gov

The minimum inhibitory concentration (MIC) values of these derivatives vary depending on the specific chemical structure and the bacterial strain. advancechemjournal.comfao.org For example, some novel derivatives showed MIC values ranging from 25 to 200 µg/mL against S. aureus, B. subtilis, and E. coli. nih.gov In one study, compounds 3c , 3j , and 3n were identified as highly effective, with low MICs comparable to ciprofloxacin. researchgate.net Another study found that compounds containing electron-withdrawing groups, such as nitro and halogens, tended to have enhanced antibacterial activity. advancechemjournal.comresearchgate.net

The table below presents the MIC values for selected benzothiazole derivatives against various bacterial strains.

| Compound | Bacillus subtilis MIC (μg/mL) | Staphylococcus aureus MIC (μg/mL) | Escherichia coli MIC (μg/mL) |

| 7 | 3.125 | - | - |

| 10 | 3.125 | - | - |

| 12 | 3.125 | - | - |

| 17a | 25 | - | - |

| Chloramphenicol (Ref.) | 3.125 | - | - |

| Ampicillin (Ref.) | 3.125 | - | - |

| Data from a study on new benzothiazole derivatives. advancechemjournal.com |

Structure-activity relationship (SAR) analyses have indicated that substitutions at specific positions on the benzothiazole ring are crucial for activity. For instance, the presence of chloro or methyl groups at certain positions has been shown to enhance antibacterial action. nih.gov The inhibition of DNA gyrase is a key mechanism for some derivatives, with molecular docking studies confirming stable binding to the enzyme's active site. nih.gov

Benzothiazole derivatives also possess significant antifungal properties against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and various dermatophytes. eurekaselect.comhumanjournals.comorientjchem.orgresearchgate.netnih.gov The mechanism of action often involves the disruption of the fungal cell membrane's integrity. nih.gov A primary target is the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme leads to ergosterol depletion, impairing cell viability and fluidity. nih.govnih.gov

The antifungal efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC). Studies have shown that certain structural features, such as electron-withdrawing groups like a nitro group at the 6th position of the benzothiazole ring, can lead to moderate antifungal activity. humanjournals.com In one study, compounds 10 and 7 showed an MIC of 6.25 μg/mL against B. fabae and F. oxysporum, which was 50% lower than the activity of the reference drug Cycloheximide. advancechemjournal.com Another investigation found that compounds 3 and 4 exhibited moderate antifungal effects, while compounds 10 and 12 also showed moderate activity against all tested organisms. nih.gov Active benzothiazole compounds have also been observed to induce DNA and protein leakage in Aspergillus niger spores. nih.gov

Interactions with Nucleic Acids (e.g., DNA cleavage activity)

The interaction of benzothiazole derivatives with nucleic acids is a key aspect of their mechanism of action, particularly for their antimicrobial and potential anticancer activities. These interactions can range from enzyme inhibition that indirectly affects DNA integrity to direct binding and cleavage.

Several studies have identified DNA gyrase and topoisomerase IIα as major targets. nih.govresearchgate.net DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial death. nih.gov Conjugates of benzothiazole-based inhibitors with siderophore mimics have been synthesized to enhance bacterial uptake. nih.gov These conjugates, particularly when the mimic was attached to position 4 of the benzothiazole scaffold, resulted in potent DNA gyrase inhibition. nih.gov

In human cells, DNA topoisomerase IIα is a critical enzyme for managing DNA topology. A study of 12 benzothiazole derivatives found that all acted as human topoisomerase IIα inhibitors. researchgate.net The most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) , had an IC₅₀ value of 39 nM. researchgate.net Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme, thereby preventing its binding to DNA. researchgate.net

Furthermore, some metal complexes incorporating amino-benzothiazole ligands have demonstrated the ability to cleave DNA. rsc.org Ruthenium(II) complexes were shown to cleave pBR322 plasmid DNA through an oxidative pathway. rsc.org Other studies on Schiff base compounds have also confirmed DNA cleavage activity, indicating that the binding nature of the ligand to DNA was significant. unibuc.ro This cleavage ability is often assessed by observing the conversion of supercoiled plasmid DNA (Form I) to its nicked or open-circular form (Form II). unibuc.ro

Cellular Uptake and Intracellular Distribution in in vitro Systems

While specific studies detailing the cellular uptake and intracellular distribution of this compound are limited, research on related benzothiazole derivatives provides insights into their cellular permeability. Benzothiazole compounds have been noted for their ability to cross cellular membranes. For instance, some antitubercular benzothiazole derivatives have demonstrated good permeability, a crucial factor for reaching intracellular targets. nih.gov In the context of mycobacteria, certain benzothiazole compounds have been shown to increase the permeability of the cell envelope, suggesting an interaction with and transit across the complex mycobacterial cell wall.

Mechanistic Studies of Anti-Inflammatory Effects at the Molecular and Cellular Level (e.g., cytokine modulation in cell lines)

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties through various molecular and cellular mechanisms. nih.govresearchgate.net A key pathway implicated in their action is the inhibition of the NF-κB (nuclear factor kappa B) signaling cascade. nih.govnih.gov

In hepatocellular carcinoma (HepG2) cells, 2-substituted benzothiazole derivatives have been shown to suppress the activation of NF-κB. nih.govnih.gov This inhibition, in turn, leads to the downstream reduction of pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govlookchem.com The overproduction of nitric oxide (NO) by iNOS is a hallmark of several inflammatory conditions. lookchem.com Mechanistic studies suggest that these benzothiazoles inhibit NO production by suppressing both iNOS protein and mRNA expression. lookchem.com

Furthermore, specific derivatives have been shown to directly modulate the levels of key inflammatory cytokines. For example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) significantly lowered the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cancer cell lines. frontiersin.org

Table 1: Anti-Inflammatory Mechanisms of Benzothiazole Derivatives

| Derivative/Class | Cell Line | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| 2-Substituted Benzothiazoles | HepG2 | Inhibition of NF-κB activation; Dose-dependent reduction of COX-2 and iNOS levels. | nih.govnih.gov |

| Indole-containing Benzothiazole | Macrophages | Inhibition of NO production via suppression of iNOS protein and mRNA expression; Suppression of COX-2 expression. | lookchem.com |

| Compound B7 | A431, A549 | Reduction in the levels of inflammatory cytokines IL-6 and TNF-α. | frontiersin.org |

Exploration of Anti-Oncogenic Pathways in Cancer Cell Lines (e.g., apoptosis induction, cell cycle arrest, inhibition of proliferation, interaction with specific kinases like VEGFR-2, ATR)

The anticancer activity of benzothiazole derivatives is multifaceted, involving the modulation of several key oncogenic pathways, leading to reduced cell viability and tumor growth. nih.govtandfonline.com

Apoptosis Induction: A primary mechanism of anticancer action for benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines, including those from colorectal, liver, and cervical cancers, as well as glioblastoma. nih.govfrontiersin.orgresearchgate.net Many derivatives trigger the mitochondrial intrinsic pathway of apoptosis. nih.govfrontiersin.orgresearchgate.net This is often initiated by an increase in intracellular reactive oxygen species (ROS) and a subsequent loss of the mitochondrial membrane potential. frontiersin.orgresearchgate.net

Key molecular events in this pathway include:

Regulation of Bcl-2 family proteins: Upregulation of pro-apoptotic proteins like Bax and Bad, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. frontiersin.org

Caspase activation: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates. nih.govfrontiersin.org

DNA fragmentation: Increased DNA fragmentation and nuclear condensation are hallmark features observed in cells treated with these compounds. nih.govnih.gov

Cell Cycle Arrest: Benzothiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net Arrest has been observed at various phases of the cell cycle, including G1/S and S phase. nih.gov For instance, certain 2-aminobenzothiazole (B30445) hybrids caused cell cycle arrest in the S phase or G1/S phase in MCF-7 breast cancer cells. nih.govtandfonline.com This effect is often mediated by the activation of cell cycle inhibitors like p21Cip/WAF1 and p27/KIP1. researchgate.net

Inhibition of Proliferation: Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of benzothiazole derivatives against a wide range of human cancer cell lines. nih.gov For example, 2-substituted benzothiazole derivatives showed significant cytotoxicity against HepG2 cells, with IC50 values of 38.54 µM and 29.63 µM at 48 hours. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-Substituted Benzothiazole (A) | HepG2 (Liver) | 38.54 µM (48h) | nih.gov |

| 2-Substituted Benzothiazole (B) | HepG2 (Liver) | 29.63 µM (48h) | nih.gov |

| Compound 4a | MCF-7 (Breast) | 3.84 µM | nih.govtandfonline.com |

| Compound 4a | HCT-116 (Colon) | 5.61 µM | nih.govtandfonline.com |

| Compound 4a | HepG2 (Liver) | 7.92 µM | tandfonline.com |

| Nitrobenzylidene derivative 54 | MCF-7 (Breast) | 36 nM | tandfonline.com |

| Nitrobenzylidene derivative 54 | HepG2 (Liver) | 48 nM | tandfonline.com |

Interaction with Specific Kinases: Benzothiazole-based compounds have been developed as potent inhibitors of key protein kinases involved in cancer progression. nih.govsemanticscholar.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that regulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. semanticscholar.org Several benzothiazole hybrids have been designed as VEGFR-2 inhibitors. nih.govtandfonline.com Compound 4a , for example, emerged as a potent inhibitor of VEGFR-2 with an IC50 value of 91 nM. nih.govtandfonline.com Other derivatives have also shown VEGFR-2 inhibition in the sub-micromolar range. dovepress.com

ATR Kinase: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR) pathway. nih.gov Inhibiting ATR can make cancer cells more vulnerable to DNA-damaging agents. nih.govnih.gov A novel series of benzothiazole derivatives has been synthesized and evaluated for their ability to inhibit ATR kinase. nih.govnih.govdntb.gov.ua These compounds were shown to inhibit the phosphorylation of Chk1, a downstream target of ATR, confirming their mechanism of action. nih.govnih.gov

Neurobiological Pathway Modulation (e.g., interaction with specific receptors in in vitro neural models)

The benzothiazole scaffold is present in compounds that modulate neurobiological pathways, some of which have found clinical applications. researchgate.net For instance, Riluzole is a benzothiazole derivative used in the management of amyotrophic lateral sclerosis. Pramipexole, another derivative, functions as a dopamine (B1211576) agonist and is used in treating Parkinson's disease and clinical depression.

In vitro studies have revealed that certain benzothiazole derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.govmdpi.comnih.gov MAO-B is an enzyme responsible for the degradation of dopamine; its inhibition can increase dopaminergic activity, which is a key therapeutic strategy for Parkinson's disease. mdpi.com One derivative, compound 3h , showed a competitive and reversible inhibition of MAO-B with an IC50 value of 0.062 µM. nih.gov Other derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and MAO-B, or as inhibitors of amyloid-beta aggregation, which are key targets in Alzheimer's disease research. nih.govrsc.orgtandfonline.com

Antitubercular Mechanism of Action at the Cellular or Biochemical Level (e.g., inhibition of specific mycobacterial targets)

Benzothiazole derivatives represent a promising class of antitubercular agents, with several compounds demonstrating potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. rsc.orgnih.govnih.gov Their mechanism of action often involves the inhibition of enzymes that are essential for the synthesis of the unique and complex mycobacterial cell wall. eurekaselect.com

Key mycobacterial targets include:

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the arabinogalactan (B145846) biosynthesis pathway, a major component of the mycobacterial cell wall. nih.gov Benzothiazinones (BTZs), a class of benzothiazole-containing compounds, are potent inhibitors of DprE1. nih.govplos.orgmdpi.compreprints.org These inhibitors, such as BTZ043 and PBTZ169, form a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation. nih.gov

MmpL3: The Mycolic acid transporter MmpL3 is another essential protein involved in the transport of mycolic acids, which are fundamental components of the mycobacterial outer membrane. Preliminary studies have suggested that some benzothiazole-based compounds exert their antitubercular effect by targeting MmpL3.

Other Targets: Molecular modeling studies have suggested other potential targets for benzothiazole derivatives, including mycobacterium lysine-ε-aminotransferase. eurekaselect.com Additionally, some benzothiazole-pyrimidine hybrids have been explored as potential DprE1 inhibitors through molecular docking studies. tandfonline.com

Table 3: Mycobacterial Targets of Benzothiazole Derivatives

| Target Enzyme/Protein | Function | Benzothiazole Inhibitor Class | Mechanism of Inhibition | Reference(s) |

|---|---|---|---|---|

| DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) | Arabinogalactan biosynthesis (cell wall) | Benzothiazinones (e.g., BTZ043, PBTZ169) | Covalent modification of active site Cys387 | nih.govplos.orgresearchgate.net |

| MmpL3 (Mycolic acid transporter) | Mycolic acid transport (cell wall) | Various benzothiazole derivatives | Inhibition of transporter function | |

| Lysine-ε-aminotransferase | Amino acid metabolism | BNTZ compounds | Binding to the active site | eurekaselect.com |

Applications in Advanced Materials Science and Chemical Tool Development

Development as Chemical Probes and Ligands for Biological Systems

The benzothiazole (B30560) scaffold is a key component in the design of chemical probes and ligands due to its inherent fluorescence and binding capabilities. mdpi.commdpi.com Derivatives of benzothiazole are frequently explored for their potential in bioimaging and as ligands for metal-based therapeutic agents. biointerfaceresearch.comnih.gov

Research Findings:

Fluorescent Probes: Benzothiazole derivatives have been successfully developed as fluorescent probes for various biological applications. For instance, certain "push-pull" benzothiazoles have shown excellent affinity for synthetic Aβ(1-42) aggregates, allowing for the clear visualization of beta-amyloid plaques in brain tissue, which is crucial for Alzheimer's disease research. nih.gov Other derivatives have been engineered to act as pH sensors, exhibiting remarkable changes in absorption and emission in response to pH variations, making them suitable for monitoring cellular environments. nih.gov The aminopropyl group on 6-(3-aminopropyl)benzothiazole could serve as an attachment point for targeting moieties or to modulate the probe's solubility and cellular uptake.

Ligands for Bioactive Complexes: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal ions, making its derivatives effective ligands. qu.edu.iq Researchers have synthesized ruthenium (II) complexes incorporating amino-benzothiazole ligands that demonstrate the ability to bind with calf thymus DNA (ct-DNA), suggesting their potential as DNA-targeted therapeutic agents. rsc.org Similarly, cobalt (III) and ruthenium (III) complexes with benzothiazole-derived ligands have been investigated for their cytotoxic effects against various human cancer cell lines. biointerfaceresearch.com The primary amine of this compound provides an additional coordination site, potentially leading to the formation of stable, multidentate metal complexes with unique biological activities.

| Probe/Ligand Application | Benzothiazole Derivative Type | Target/Function | Key Finding |

| Amyloid Plaque Imaging | Push-pull benzothiazoles | Beta-amyloid aggregates | High affinity and clear visualization of plaques in brain tissue. nih.gov |

| pH Sensing | Benzothiazole-spiropyran conjugates | pH variation | "OFF-ON" or ratiometric fluorescent response to pH changes. nih.gov |

| DNA Targeting | Amino-benzothiazole ligands in Ru(II) complexes | ct-DNA | Complexes show a proclivity for binding to DNA. rsc.org |

| Anticancer Agents | Benzothiazole imine bases in Co(III)/Ru(III) complexes | Human cancer cell lines (A549, MCF-7) | Metal complexes exhibit moderate to significant cytotoxic activity. biointerfaceresearch.com |

Integration into Functional Materials (e.g., Polymers, Dyes, NLO Materials)

The benzothiazole nucleus is a valuable chromophore and electro-active scaffold for the creation of advanced functional materials. mdpi.com Its derivatives are utilized in the synthesis of dyes, materials with nonlinear optical (NLO) properties, and specialized polymers. pcbiochemres.comscielo.br

Research Findings:

Dyes and Pigments: Benzothiazole-based azo dyes have been synthesized and characterized for their solvatochromic properties. jchps.com The extended π-conjugated system of the benzothiazole ring is fundamental to the color of these compounds. The specific substituents on the benzothiazole core can tune the electronic properties and thus the color and dyeing characteristics of the resulting material. jchps.comsemanticscholar.org

Nonlinear Optical (NLO) Materials: Organic molecules with a D-π-A (donor-π-acceptor) structure are prime candidates for NLO materials. The benzothiazole ring can act as part of the π-bridge or as an acceptor group. researchgate.net Studies on benzothiazole-based chromophores have demonstrated significant second-order polarizability (β), a key property for NLO applications like electro-optics. researchgate.net Attaching a benzothiazole group to a dipeptide has been shown to drive the self-assembly of nanostructures with a measurable second-harmonic generation response. nih.gov

Polymers: The benzothiazole moiety is used in polymer chemistry to create thermally stable materials with specific optical or electronic properties. pcbiochemres.com The aminopropyl group of this compound provides a convenient point for polymerization, allowing it to be incorporated either into the main chain or as a pendant group to bestow the polymer with the desirable features of the benzothiazole ring system.

| Material Type | Role of Benzothiazole | Key Property/Finding |

| Azo Dyes | Core chromophore | Synthesis of colored compounds with potential antimicrobial activity. jchps.comsemanticscholar.org |

| NLO Materials | π-conjugated system (acceptor/bridge) | Benzothiazole chromophores exhibit high second-order polarizability (β). researchgate.net |

| Self-Assembled NLO Structures | Aromatic driver of self-assembly | Dipeptides functionalized with benzothiazole form supramolecular structures with NLO responses. nih.gov |

Corrosion Inhibition Studies and Surface Chemistry

Benzothiazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly mild steel and copper, in acidic environments. researchgate.netrsc.org Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Research Findings:

Mechanism of Inhibition: The inhibition mechanism involves the adsorption of benzothiazole derivatives onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring system, which can interact with the vacant d-orbitals of the metal atoms. researchgate.net Quantum chemical studies using density functional theory (DFT) have been employed to correlate the molecular structure of benzothiazole inhibitors with their performance. researchgate.net Parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) help explain the adsorption behavior. researchgate.net

Performance Data: Electrochemical and weight loss measurements show that the inhibition efficiency of benzothiazole derivatives typically increases with their concentration but may decrease at higher temperatures. researchgate.net Potentiodynamic polarization studies have indicated that these compounds can act as cathodic or mixed-type inhibitors. researchgate.net The specific substituents on the benzothiazole ring influence the inhibition efficiency, with studies showing that derivatives with thiol or methyl groups can offer enhanced protection compared to the parent 2-aminobenzothiazole (B30445). researchgate.net The aminopropyl group in this compound offers an additional site for interaction with the metal surface, potentially enhancing its adsorption and inhibitory action.

| Inhibitor | Metal | Corrosive Medium | Key Finding |

| Benzothiazole derivatives | Mild Steel | 1 M H₂SO₄ | Act as cathodic inhibitors; efficiency increases with concentration. researchgate.net |

| 2-Mercaptobenzothiazole (2-MBT) | Electro-galvanised Steel | NaCl solution | Forms a thick, stable inhibitor layer on the polarized metal surface. rsc.org |

| 2-Aminobenzothiazole (2-ABT) | Electro-galvanised Steel | NaCl solution | Acts as a corrosion inhibitor but may dissociate at higher surface overpotentials. rsc.org |

| TBTA, MBTA, BTA | Carbon Steel | Gas and aqueous phases | Theoretical studies show inhibition efficiency order: TBTA > MBTA > BTA. researchgate.net |

Catalytic Applications in Organic Synthesis

While many studies focus on catalysts used for the synthesis of benzothiazoles, a more recent area of interest is the use of benzothiazole derivatives themselves in catalytic processes. mdpi.commdpi.com The electron-rich heterocyclic system and the potential for functionalization make these compounds candidates for roles in modern organic synthesis.

Research Findings:

Photocatalysis: The tunable fluorescent and electronic properties of benzothiazole derivatives make them attractive for photocatalysis. mdpi.comresearchgate.net 2-(2′-aminophenyl)benzothiazole, a structurally related compound, has been identified as a promising core for developing new photocatalysts. This application leverages the molecule's ability to absorb light and participate in electron transfer processes. nih.gov

Ligands in Catalysis: The ability of the benzothiazole core to act as a ligand for transition metals is not limited to biological applications. Such coordination can be harnessed for catalysis. The aminopropyl side chain of this compound offers a versatile anchor point for creating more complex pincer-type ligands or for immobilization onto solid supports, which could lead to the development of recoverable and reusable catalysts. mdpi.com

While direct catalytic applications of this compound itself are not yet widely reported, its structural features suggest it is a promising candidate for further research and development in these emerging areas.

Future Research Directions and Unexplored Avenues for 6 3 Aminopropyl Benzothiazole

Novel Synthetic Methodologies and Scalable Production

The advancement of research on 6-(3-Aminopropyl)benzothiazole hinges on the development of efficient, sustainable, and scalable synthetic methods. Traditional approaches for constructing the benzothiazole (B30560) ring often involve harsh conditions or generate significant waste. mdpi.com Future research must prioritize greener and more atom-economical strategies.

Promising avenues include the use of novel catalytic systems. For instance, methods employing catalysts like H2O2/HCl, nano-silica triazine dendrimers with Cu(II), or silver oxide under microwave irradiation have shown success for other 2-substituted benzothiazoles, offering excellent yields and shorter reaction times. nih.govmdpi.com Exploring these catalysts for the synthesis of this compound could lead to more efficient processes. Another green approach involves using potassium persulfate (K2S2O8) as an inexpensive and environmentally friendly oxidizing agent in water, which has proven effective for other benzothiazole analogues. jsynthchem.com

For industrial-scale production, continuous flow chemistry presents a significant opportunity. This technology allows for precise control over reaction parameters, enhancing safety, reproducibility, and yield while minimizing waste. Adapting and optimizing a flow process for the synthesis of this compound would be a critical step toward its widespread application in drug development and materials science.

Table 1: Comparison of Modern Synthetic Strategies for Benzothiazole Derivatives

| Methodology | Key Advantages | Key Limitations | Relevance for Scalable Production |

| H₂O₂/HCl Catalysis | Excellent yields (85–94%), short reaction times (45–60 min), simple setup. nih.govmdpi.com | May not be suitable for all substrates; requires careful pH control. | Moderate; suitable for lab-scale, but scalability needs assessment. |

| Metal-Based Nanocatalysts (e.g., Cu(II), Pd) | High to excellent yields (83-98%), catalyst recyclability, compatibility with diverse functional groups. mdpi.com | Potential for metal contamination in the final product, cost of the catalyst. | High; catalyst reusability is a major advantage for cost-effective production. |

| Microwave-Assisted Synthesis | Rapid reaction kinetics (4–8 minutes), impressive yields (92–98%). mdpi.com | Potential for cleavage of sensitive heterocyclic substrates under microwave conditions. mdpi.com | Moderate; requires specialized equipment, but offers significant speed advantages. |

| Green Oxidants (e.g., K₂S₂O₈) | Environmentally friendly, inexpensive, high yields, avoids hazardous reagents like bromine. jsynthchem.com | Substrate scope may be limited compared to transition metal-catalyzed methods. | High; use of water as a solvent and a safe oxidant is ideal for green manufacturing. |

Advanced Functionalization Strategies for Enhanced Specificity

The primary amino group on the propyl side chain of this compound is a key feature, offering a versatile point for chemical modification. This "handle" allows for the synthesis of extensive libraries of derivatives to probe structure-activity relationships (SAR) and optimize for specific biological targets.

Future research should focus on advanced functionalization strategies to enhance target specificity. This includes:

Reductive Amination: Reacting the amine with various aldehydes and ketones to introduce a wide array of alkyl and aryl substituents, allowing for fine-tuning of steric and electronic properties.

Molecular Hybridization: Covalently linking the this compound scaffold with other known pharmacophores (e.g., quinoline, urea) to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov This approach has been successful in developing potent antitubercular agents. nih.gov

Developing late-stage functionalization techniques will be particularly valuable. These methods would allow for the rapid diversification of complex molecules containing the benzothiazole core, accelerating the drug discovery process.

Deepening Mechanistic Understanding of Biomolecular Interactions

While many benzothiazole derivatives exhibit potent biological activity, a deep, molecular-level understanding of their mechanisms of action is often lacking. researchgate.netmdpi.com To move beyond empirical screening and towards rational drug design, it is crucial to elucidate how these molecules interact with their biological targets.

Future investigations should integrate computational and experimental biophysical techniques: